2-(2-Fluorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone
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Description
2-(2-Fluorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22FNO3S and its molecular weight is 363.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Related Compounds : A study involved the synthesis of a compound using a click chemistry approach with characterization via spectroscopic techniques. This process highlights the synthetic strategies that could be applicable to the compound , emphasizing the role of specific functional groups in enabling biological activity or interaction with biomolecules (Govindhan et al., 2017).
Biological Activity and Applications
- Cytotoxic Studies : The cytotoxicity of synthesized compounds, including those with structural similarities to the queried compound, was evaluated, suggesting potential applications in drug development and understanding the compound's interaction with biological systems (Govindhan et al., 2017).
- Antipsychotic Potential : Research on conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors indicated their potential as antipsychotic drugs. This suggests that compounds with similar binding capabilities could have therapeutic applications (Raviña et al., 2000).
Chemical Interactions and Properties
- Molecular Docking Studies : Studies including molecular docking can provide insights into the interactions between synthesized molecules and target proteins, helping to predict the biological activity and therapeutic potential of compounds with similar structures (Govindhan et al., 2017).
- Pharmacokinetics Nature : Analyzing the binding between synthesized molecules and human serum albumin through fluorescence spectroscopy can offer information on the pharmacokinetics nature of similar compounds, which is crucial for drug development (Govindhan et al., 2017).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c20-17-5-1-2-6-18(17)24-12-19(22)21-9-7-15(8-10-21)13-25-14-16-4-3-11-23-16/h1-6,11,15H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCICRYOHUUVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.